molecular formula C17H18N4O B10806241 1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol

1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol

Cat. No.: B10806241
M. Wt: 294.35 g/mol
InChI Key: XRGFBDPLYOOKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Butyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate signaling pathways associated with pain perception and inflammation through the following mechanisms:

  • Receptor Interaction : The compound appears to interact with cycloaliphatic amine receptors, influencing pain signaling pathways.
  • Cell Cycle Regulation : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Anti-Cancer Activity

Research indicates that derivatives of indole compounds exhibit substantial anti-cancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by disrupting cell cycle progression at the G2/M phase .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundSTO (malignant peritoneal mesothelioma)15CDK1 inhibition, apoptosis induction
Similar Indole DerivativeA549 (lung cancer)10Cell cycle arrest

Analgesic Properties

The analgesic potential of this compound has been explored in pain models. The compound demonstrated significant pain relief in animal models, suggesting its utility in pain management therapies.

Case Studies

Several case studies highlight the efficacy of similar indole derivatives:

  • Case Study 1 : A study involving a related indole compound showed a marked reduction in tumor growth in xenograft models, indicating potential for therapeutic use in oncology.
  • Case Study 2 : In a pain model study, administration of the compound resulted in a significant decrease in nociceptive behavior, supporting its role as a novel analgesic agent.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-butyl-3-(pyridin-2-yldiazenyl)indol-2-ol

InChI

InChI=1S/C17H18N4O/c1-2-3-12-21-14-9-5-4-8-13(14)16(17(21)22)20-19-15-10-6-7-11-18-15/h4-11,22H,2-3,12H2,1H3

InChI Key

XRGFBDPLYOOKHD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=N3

Origin of Product

United States

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